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Compound of Interest

Compound Name: Sodium hexafluorosilicate

Cat. No.: B091945

Application Note: Wet Etching of Crystalline
Silicon
Introduction

Wet chemical etching is a cornerstone of semiconductor manufacturing and
microelectromechanical systems (MEMS) fabrication, enabling the precise removal of silicon to
define structures and patterns. The selection of the etchant chemistry is critical as it dictates
the etch rate, selectivity, and the resulting surface morphology, which can be either isotropic
(uniform in all directions) or anisotropic (dependent on the crystallographic orientation of the
silicon).

This document provides a detailed protocol for the anisotropic wet etching of single-crystal
silicon. It is important to note that while the query specified the use of sodium
hexafluorosilicate (Na:SiFe) as the etchant, a comprehensive review of scientific literature
indicates that this compound is not typically used as a primary etchant for silicon. Silicon is
generally etched by strong alkaline solutions or mixtures of an oxidizing agent and hydrofluoric
acid. In the latter case, hexafluorosilicic acid (H2SiFs), a related compound, is a reaction
byproduct.[1][2] Aqueous solutions of sodium hexafluorosilicate are not sufficiently reactive
to etch silicon under normal conditions.

Therefore, this application note will detail a standard and well-documented anisotropic etching
process using an alkaline solution, specifically potassium hydroxide (KOH), which is widely
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used in research and industry.[1][3][4] Additionally, safety protocols for handling sodium
hexafluorosilicate are provided for informational purposes.

Materials and Equipment
Chemicals and Consumables

» Single-crystal silicon wafers (e.g., <100> orientation for pyramidal structures)

o Potassium hydroxide (KOH) pellets (reagent grade)

e Deionized (DI) water (18 MQ-cm)

« |Isopropyl alcohol (IPA) (optional, as a wetting agent)

» Standard photoresist and developer

o Buffered oxide etch (BOE) or dilute hydrofluoric acid (HF) for native oxide removal
o Nitrogen gas (N2) for drying

o Personal Protective Equipment (PPE): Chemical-resistant gloves (neoprene or nitrile), safety
goggles, face shield, and a chemical-resistant apron or lab coat.[1][5][6]

Equipment

e Fume hood suitable for corrosive chemical handling

o Heated magnetic stirrer or a temperature-controlled wet etching station
o Teflon or polypropylene beaker and wafer carrier

e Graduated cylinders and beakers for solution preparation

o Tweezers (Teflon-coated)

e Spin coater for photoresist application

e Mask aligner for photolithography
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e Plasma asher or solvent bath for resist stripping
e Microscope for inspection

» Profilometer or scanning electron microscope (SEM) for etch depth and morphology analysis

Experimental Protocol: Anisotropic Etching with
KOH

This protocol describes the steps to create anisotropically etched features, such as V-grooves
or pyramidal pits, on a <100> silicon wafer. The {111} crystallographic planes act as etch stops,
enabling the formation of precisely angled structures.[1][7]

Masking Layer Deposition and Patterning

o Substrate Cleaning: Begin with a standard cleaning procedure for the silicon wafer (e.qg.,
RCA clean) to remove organic and inorganic contaminants.[8]

e Masking Layer: A hard mask, such as silicon dioxide (SiO2) or silicon nitride (SisNa), is
required to protect areas that should not be etched. SiOz can be grown by thermal oxidation,
while SisNa is typically deposited via low-pressure chemical vapor deposition (LPCVD). For
this protocol, we assume a thermal oxide mask.

o Photolithography: a. Apply a layer of photoresist to the wafer using a spin coater. b. Soft
bake the wafer to remove solvents from the resist. c. Expose the photoresist to UV light
through a photomask with the desired pattern using a mask aligner. d. Develop the resist to
create the pattern. e. Hard bake the wafer to improve resist adhesion and chemical
resistance.

o Pattern Transfer to Mask: a. Immerse the patterned wafer in a buffered oxide etch (BOE)
solution to transfer the pattern from the photoresist to the underlying SiOz layer. b. Rinse the
wafer thoroughly with DI water and dry with nitrogen gas.

o Resist Strip: Remove the remaining photoresist using a plasma asher or a suitable solvent
stripper.

Silicon Etching
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Etchant Preparation: a. Inside a designated fume hood, carefully prepare the etching
solution. For a 30% (by weight) KOH solution, slowly add 300 g of KOH pellets to 700 mL of
DI water in a Teflon or polypropylene beaker while stirring continuously. Caution: This is a
highly exothermic reaction and generates significant heat.[4] b. Place the beaker on a heated
magnetic stirrer and heat the solution to the desired temperature (e.g., 80°C). The etch rate
is highly dependent on temperature, so precise control is crucial.[1][7]

Native Oxide Removal: Just before etching, immerse the wafer in a dilute HF solution (e.qg.,
10:1 DI water:HF) for 30-60 seconds to remove the native oxide from the exposed silicon
windows. Rinse thoroughly with DI water. This step is critical for uniform etch initiation.

Etching Process: a. Carefully immerse the patterned and cleaned wafer into the heated KOH
solution using a Teflon wafer carrier. b. Etch for the calculated time required to achieve the
desired depth. The etch rate for <100> silicon in 30% KOH at 80°C is approximately 1.4
pm/min.[9] Etch rates should be calibrated for the specific process conditions. c. Gentle
agitation can improve etch uniformity.

Etch Termination: a. Remove the wafer from the KOH solution and immediately quench the
etching reaction by immersing it in a large beaker of DI water. b. Rinse the wafer extensively
in a cascade or overflow DI water bath. c. Dry the wafer using nitrogen gas.

Post-Etch Processing

o Mask Removal (Optional): The SiO2 mask can be removed using a BOE or HF solution if
required for the final device.

 Inspection: Inspect the etched features using an optical microscope. For quantitative
analysis of etch depth and sidewall angles, use a profilometer or SEM.

Data Presentation

The etch rate of silicon in alkaline solutions is a function of both the etchant concentration and
the temperature. Below is a table summarizing typical etch rates for <100> silicon in KOH.
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KOH Concentration <100> Etch Rate Selectivity (<100>:
Temperature (°C) .
(wt%) (um/min) <111>)
20 60 ~0.4 ~200:1
20 80 ~1.2 ~200:1
30 70 ~0.9 ~400:1
30 80 ~1.4 ~400:1
40 80 ~1.0 ~400:1

Note: These values are approximate and can vary based on setup and material characteristics.
It is essential to perform calibration runs.

Safety Precautions for Sodium Hexafluorosilicate

Although not used as a silicon etchant, sodium hexafluorosilicate (NazSiFs) is a hazardous
chemical. If handling this compound for other applications, the following precautions must be
observed:

» Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6] Causes serious eye irritation
and may cause respiratory irritation.[1][5]

e Handling:

[¢]

Always handle in a well-ventilated area, preferably in an enclosing fume hood with exhaust
ventilation.[1][5]

[¢]

Avoid creating dust.[1][5] Do not breathe dust.

[¢]

Avoid all personal contact, including inhalation.[7]

[e]

Do not eat, drink, or smoke when using this product.[5][6]

o Personal Protective Equipment (PPE):

o Gloves: Neoprene or nitrile rubber gloves.[1]
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o Eye Protection: Chemical safety goggles. A face shield is recommended when handling
larger quantities.[6]

o Skin and Body: Wear suitable protective clothing.[1]

o Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][6] Store locked
up and away from acids.[6][10]

e First Aid:
o Ingestion: Immediately call a poison center or doctor. Do not induce vomiting.[5]
o Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.[10]

o Eye Contact: Immediately flush eyes with water for at least 15 minutes. Get medical
attention.[5]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not
allow it to enter sewers or public waters.[5][10]

Visualizations
Experimental Workflow Diagram
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Wafer Preparation & Patterning
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Caption: Workflow for anisotropic silicon wet etching.
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Chemical Reaction Pathway

The following diagram illustrates the overall chemical reaction for anisotropic etching of silicon
with KOH.

Si (Silicon) + 2KOH (Potassium Hydroxide) + 2H20 (Water) - K2SiO2(OH)2 (Potassium Silicate) + 2Hz (Hydrogen Gas)

Click to download full resolution via product page

Caption: Overall reaction for silicon etching in KOH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b091945#experimental-setup-for-wet-etching-of-
silicon-with-sodium-hexafluorosilicate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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